

Application Notes and Protocols for Eflornithine Treatment in Neuroblastoma Mouse Models

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Compound of Interest

Compound Name: Eflornithine

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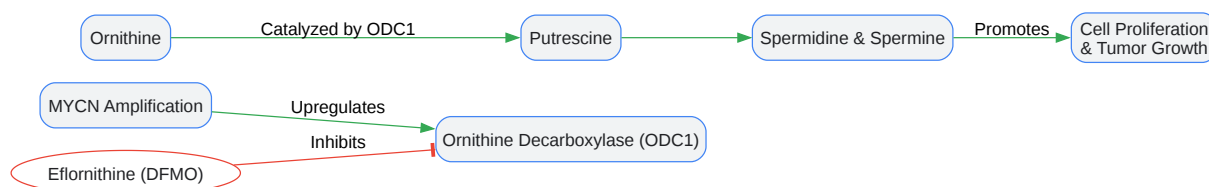
Introduction

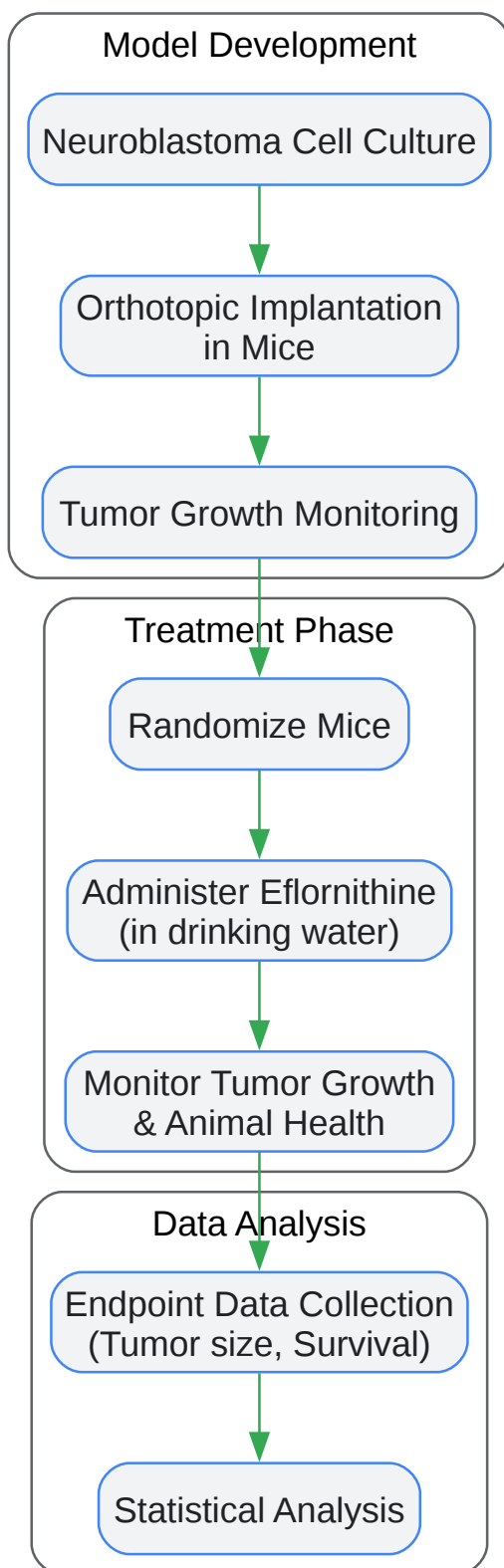
Eflornithine, also known as α -difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC1), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Polyamines are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells, including neuroblastoma.[3][4] In neuroblastoma, particularly in cases with MYCN amplification, the polyamine pathway is frequently deregulated, making it a promising therapeutic target.[3] **Eflornithine** acts as a "suicide inhibitor," irreversibly binding to ODC1 and preventing the synthesis of polyamines, thereby suppressing tumor growth. This document provides detailed protocols for the use of **Eflornithine** in preclinical neuroblastoma mouse models, based on established research.

Mechanism of Action: Targeting the Polyamine Synthesis Pathway

The MYCN oncogene, a key driver in high-risk neuroblastoma, transcriptionally upregulates ODC1, leading to increased polyamine production. These polyamines, including putrescine, spermidine, and spermine, are critical for cell growth and proliferation. **Eflornithine**'s inhibition of ODC1 depletes intracellular polyamine pools, leading to cell cycle arrest and a reduction in tumor growth. Furthermore, polyamine depletion can restore the balance of the LIN28/Let-7 axis, a critical regulatory pathway in cancer.

Below is a diagram illustrating the polyamine synthesis pathway and the mechanism of action of **Eflornithine**.





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